molecular formula C11H12N2O4 B8427141 N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide

N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide

Cat. No.: B8427141
M. Wt: 236.22 g/mol
InChI Key: QHGZKGIKHIYUNL-UHFFFAOYSA-N
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Description

N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-[2-nitro-4-(oxetan-3-yl)phenyl]acetamide

InChI

InChI=1S/C11H12N2O4/c1-7(14)12-10-3-2-8(9-5-17-6-9)4-11(10)13(15)16/h2-4,9H,5-6H2,1H3,(H,12,14)

InChI Key

QHGZKGIKHIYUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2COC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The organic phase (upper phase) was isolated and the process was repeated with an additional 20 ml CH2Cl2. The organic extracts were combined, it was assumed the organic phase contained about 5 g (−80 mmol) of anhydrous HNO3. Using a 50 fold excess, this required about 25 ml of solution. The nitric acid solution was cooled in a ice bath. The N-(4-oxetan-3-ylphenyl)acetamide (21 0 mg, 0.70 mmol) was treated with 25 ml of the chilled HNO3/CH2Cl2 solution and was allowed to stir about 30 minutes. The reaction mixture was carefully poured into 45 ml 1 0% NH4OH solution and carefully shaken. The phases were separated and the aqueous phase was washed with 20 ml CH2Cl2. The combined organic phase was dried over Na2SO4, filtered and concentrated. The crude material was purified
Name
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 mg
Type
reactant
Reaction Step Four
Name
HNO3 CH2Cl2
Quantity
25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
1
Quantity
45 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The organic phase (upper phase) was isolated and the process was repeated with an additional 20 ml CH2Cl2. The organic extracts were combined, it was assumed the organic phase contained about 5 g (−80 mmol) of anhydrous HNO3. Using a 50 fold excess, this required about 25 ml of solution. The nitric acid solution was cooled in a ice bath. The N-(4-oxetan-3-ylphenyl)acetamide (21.0 mg, 0.70 mmol) was treated with 25 ml of the chilled HNO3/CH2Cl2 solution and was allowed to stir about 30 minutes. The reaction mixture was carefully poured into 45 ml 10% NH4OH solution and carefully shaken. The phases were separated and the aqueous phase was washed with 20 ml CH2Cl2. The combined organic phase was dried over Na2SO4, filtered and concentrated. The crude material was purified
Name
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mg
Type
reactant
Reaction Step Four
Name
HNO3 CH2Cl2
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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